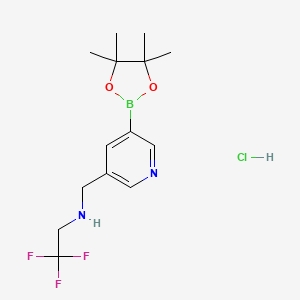
2,2,2-trifluoro-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-trifluoro-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine hydrochloride is a useful research compound. Its molecular formula is C14H20BF3N2O2 and its molecular weight is 316.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2,2,2-trifluoro-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine hydrochloride is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores the compound's biological properties based on available research findings.
- Molecular Formula : C11H15BF3N2O3
- Molecular Weight : 322.11 g/mol
- CAS Number : 919347-59-4
The biological activity of this compound is largely attributed to its structural components, particularly the trifluoromethyl and dioxaborolane moieties. These groups enhance the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells. For instance, a related compound demonstrated potent inhibitory effects on MDA-MB-231 (triple-negative breast cancer) cell lines with an IC50 value of 0.126 μM . This suggests a potential for development as an anticancer agent.
- Antiviral Properties : Compounds with similar structures have shown antiviral activity against various strains of influenza viruses. For example, a related pyrimidine derivative displayed significant antiviral effects in vivo with a viral load reduction exceeding two logs .
- Selectivity and Safety Profile : The selectivity index of related compounds indicates a favorable safety margin when tested against non-cancerous cell lines . This selectivity is crucial for minimizing side effects in therapeutic applications.
Case Study 1: Anticancer Efficacy
In a study examining the efficacy of pyridine-based compounds on cancer cell lines, a derivative of this compound was tested against MDA-MB-231 cells. The results showed significant inhibition of cell proliferation and induction of apoptosis at concentrations as low as 0.126 μM. The compound also demonstrated a reduced effect on non-cancerous MCF10A cells, indicating a promising therapeutic window for selective targeting of cancer cells .
Case Study 2: Antiviral Activity
A related study focused on the antiviral effects of pyrimidine derivatives against influenza A virus strains. The compound exhibited high plasma stability and demonstrated no significant inhibition of the hERG channel, suggesting a low risk for cardiac side effects . In vivo testing showed substantial reductions in viral loads in infected mice models treated with these compounds.
Data Table: Biological Activity Summary
Eigenschaften
CAS-Nummer |
919347-59-4 |
|---|---|
Molekularformel |
C14H20BF3N2O2 |
Molekulargewicht |
316.13 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]ethanamine |
InChI |
InChI=1S/C14H20BF3N2O2/c1-12(2)13(3,4)22-15(21-12)11-5-10(6-19-8-11)7-20-9-14(16,17)18/h5-6,8,20H,7,9H2,1-4H3 |
InChI-Schlüssel |
HBHDWFVCAGTJQN-UHFFFAOYSA-N |
SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CNCC(F)(F)F.Cl |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CNCC(F)(F)F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















